molecular formula C22H18O4 B341300 2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate

2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate

Cat. No.: B341300
M. Wt: 346.4 g/mol
InChI Key: PRFGJOFRSKPEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond, and an ester functional group

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate typically involves the esterification of biphenyl-2-carboxylic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain a pure compound.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate can be compared with other similar compounds, such as:

    Methyl biphenyl-4-carboxylate: This compound has a similar biphenyl core but differs in the position and type of substituents. It is used in similar applications but may exhibit different reactivity and biological activity.

    2-(4-Methoxyphenyl)-2,3-dihydro-1H-perimidine: This compound also contains a 4-methoxyphenyl group but has a different core structure

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-phenylbenzoate

InChI

InChI=1S/C22H18O4/c1-25-18-13-11-17(12-14-18)21(23)15-26-22(24)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3

InChI Key

PRFGJOFRSKPEIE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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